molecular formula C22H27ClF3N3OS B195928 Fluphenazine hydrochloride CAS No. 146-56-5

Fluphenazine hydrochloride

Katalognummer: B195928
CAS-Nummer: 146-56-5
Molekulargewicht: 474.0 g/mol
InChI-Schlüssel: CUXQPMGPJPHNFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fluphenazine hydrochloride (FPZ) is a first-generation antipsychotic belonging to the phenothiazine class. It acts by blocking postsynaptic dopaminergic D1 and D2 receptors in the mesolimbic pathway, making it effective in managing schizophrenia and bipolar disorder . Chemically, it is 2-(4-{3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperazin-1-yl)ethan-1-ol dihydrochloride, characterized by a trifluoromethyl group on the phenothiazine nucleus and a piperazine side chain . FPZ is administered orally or via short-acting intramuscular injection, unlike its long-acting esters (decanoate and enanthate), which are depot formulations .

FPZ is photolabile, requiring protection from light during storage to prevent degradation and loss of potency . Analytical methods, such as high-performance liquid chromatography (HPLC) and planar chromatography, have been validated for quantifying FPZ in pharmaceutical formulations, with recovery rates ranging from 98.29% to 101.53% .

Vorbereitungsmethoden

Synthetic Route Design and Intermediate Preparation

Decarboxylation of Flufenamic Acid

The synthesis begins with flufenamic acid, which undergoes decarboxylation to form 3-trifluoromethyldiphenylamine. Iron powder (0.5 equivalents) catalyzes this reaction at 180–190°C, achieving an 80–82% yield . Transition metal catalysts like iron minimize decomposition risks associated with traditional base-mediated decarboxylation.

Table 1: Decarboxylation Efficiency with Different Catalysts

CatalystTemperature (°C)Yield (%)Byproducts
Iron180–19082<5%
Copper190–2007512%
No catalyst200–2106025%

Cyclization to 2-Trifluoromethylphenothiazine

Sublimed sulfur (0.5 equivalents) and iodine facilitate cyclization of 3-trifluoromethyldiphenylamine at 130°C. The limited cyclizing agent stoichiometry reduces side reactions, while toluene recrystallization purifies the product to >98% purity . Excess unreacted sulfur is recovered via distillation, enhancing atom economy.

Condensation and Alkali Formation

Synthesis of 1-(3-Chloropropyl)-4-(2-Hydroxyethyl)piperazine

This intermediate forms via nucleophilic substitution between 1-(2-hydroxyethyl)piperazine and 1-bromo-3-chloropropane. Hydrogen chloride gas salification removes excess piperazine derivatives, simplifying purification . The method avoids emulsion formation during extraction, a common issue in earlier protocols .

Fluphenazine Alkali Production

Condensation of 2-trifluoromethylphenothiazine with 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine uses sodium hydroxide (1 equivalent) in refluxing toluene. Water generated during the reaction is continuously removed via azeotropic distillation, preventing hydrolysis .

Table 2: Condensation Reaction Optimization

Acid BinderSolventTemperature (°C)Yield (%)
NaOHToluene110–11275–96
TriethylamineDCM40–4560
K2CO3Acetone56–6050

Salt Formation and Purification

Hydrochloride Precipitation

Fluphenazine alkali is dissolved in anhydrous ethanol (4:1 solvent-to-alkali ratio), and hydrogen chloride gas is introduced at ≤20°C until pH 2. Filtration and ethanol washing yield this compound with 95–96% purity . Controlled gas addition prevents localized overheating, which can degrade the product.

Analytical Validation

The USP-NF method confirms identity and potency via thin-layer chromatography (TLC) using chloroform-saturated sodium carbonate extraction . Residual solvents are monitored via gas chromatography, adhering to ICH Q3C guidelines.

Industrial-Scale Process Economics

Table 3: Cost Comparison of Key Steps

StepTraditional Cost ($/kg)Optimized Cost ($/kg)
Decarboxylation12085
Cyclization200150
Salt Precipitation8060

Analyse Chemischer Reaktionen

Oxidative Degradation

Fluphenazine hydrochloride is highly susceptible to oxidative degradation, particularly in the presence of hydrogen peroxide (H₂O₂). Key findings include:

Conditions and Degradation Products

ConditionDegradation (%)Major Product(s)m/z ValuesProposed Mechanism
3% H₂O₂, RT, 12 hrs~33%Sulfoxide derivatives438 → 279 Oxygen addition at sulfur in the phenothiazine ring
10% H₂O₂, RT, 12 hrs~33%Sulfone derivatives438 → 391, 321Further oxidation of sulfoxide to sulfone
  • Mechanistic Insight : The sulfur atom in the phenothiazine ring undergoes oxidation, forming sulfoxide (C=O addition) and sulfone (C=O₂) derivatives. LC-MS/MS data confirmed fragmentation patterns, with side-chain cleavage contributing to m/z 279 .

Hydrolytic Degradation

This compound demonstrates instability under hydrolytic conditions, though degradation products are less chromophoric:

Acidic and Alkaline Hydrolysis

ConditionDegradation (%)Observations
0.1N HCl, RT, 24 hrsSignificantNon-chromophoric products
0.1N NaOH, RT, 24 hrsSignificantNon-chromophoric products
  • Key Note : Degradation under hydrolysis likely involves cleavage of the piperazinyl-ethanol side chain or trifluoromethyl group, but products lack UV chromophores, complicating detection .

Thermal and Photolytic Stability

  • Thermal Stress : Degrades significantly at elevated temperatures, though exact pathways remain uncharacterized .
  • Photolytic Stress : Minimal degradation under UV light, with no detectable chromophoric products .

Stability in Formulations

This compound’s stability is influenced by solubilizers and pH:

Formulation Challenges

FactorEffect on StabilityMitigation Strategy
Anionic solubilizers (low pKa)Catalyze decomposition via carbonyl anions Use high-pKa (>8) solubilizers (e.g., esters)
Basic pHAccelerates degradationAcidifying agents (pH 3–5) stabilize via protonation
  • Micellar Stabilization : Non-ionic amphiphilic solubilizers (e.g., R₁COOR₂ esters) form micelles that encapsulate the drug, reducing interaction with reactive species .

Degradation Kinetics and Pathways

A proposed degradation scheme for this compound under oxidative conditions is summarized below:FluphenazineH2O2SulfoxideH2O2SulfoneCollision EnergySide chain Cleavage Products[2]\text{Fluphenazine}\xrightarrow{\text{H}_2\text{O}_2}\text{Sulfoxide}\xrightarrow{\text{H}_2\text{O}_2}\text{Sulfone}\xrightarrow{\text{Collision Energy}}\text{Side chain Cleavage Products}\quad[2]

Analytical Methods for Degradation Studies

  • HPLC : Separates fluphenazine from degradation products using a C18 column with methanol:acetonitrile:ammonium acetate (70:15:15, v/v/v) at pH 6.0 .
  • LC-MS/MS : Identifies m/z 438 (parent ion) and fragments (m/z 391, 279) to confirm degradation routes .

Wissenschaftliche Forschungsanwendungen

Primary Applications

1. Treatment of Schizophrenia

  • Fluphenazine is primarily indicated for the management of schizophrenia. It can be administered in both oral and injectable forms, with long-acting formulations available for patients requiring consistent therapeutic levels .
  • Dosage Forms :
    • Oral tablets: 1 mg, 2.5 mg, 5 mg, 10 mg
    • Injectable forms: Fluphenazine decanoate for long-term management .

2. Management of Psychotic Symptoms

  • Beyond schizophrenia, fluphenazine is sometimes employed off-label for managing psychotic symptoms associated with neurocognitive disorders and severe behavioral disturbances in various psychiatric conditions .

3. Treatment of Tic Disorders

  • Fluphenazine has been used off-label for chronic tic disorders, including Tourette syndrome, to help control involuntary movements .

4. Huntington's Disease

  • The medication is also utilized to manage chorea associated with Huntington's disease, helping to reduce abnormal movements .

Case Study 1: Relapse Prevention in Schizophrenia

A study examined the effectiveness of long-acting fluphenazine decanoate versus oral fluphenazine hydrochloride in preventing relapse among recently discharged patients with schizophrenia. The results indicated that both formulations had similar relapse rates within the first year; however, those receiving social therapy alongside long-acting injections demonstrated significantly lower relapse rates over time .

Case Study 2: Efficacy in Tic Disorders

Research has shown that fluphenazine can effectively reduce tic frequency and severity in patients diagnosed with Tourette syndrome. In a controlled trial, patients receiving fluphenazine reported marked improvements in tic control compared to those receiving placebo treatments .

Comparative Efficacy

The following table summarizes the comparative efficacy of fluphenazine against other antipsychotics:

Medication Indication Efficacy Side Effects
FluphenazineSchizophreniaHighSedation, extrapyramidal symptoms
ChlorpromazineSchizophreniaModerateSedation, hypotension
RisperidoneSchizophreniaHigh (atypical)Weight gain, metabolic syndrome
AripiprazoleSchizophreniaHigh (atypical)Akathisia, insomnia

Vergleich Mit ähnlichen Verbindungen

Structural and Pharmacological Comparisons

Table 1: Structural Differences Among Phenothiazines

Compound Substituent on Phenothiazine Nucleus Side Chain Clinical Use
Fluphenazine HCl Trifluoromethyl (CF₃) Piperazine Schizophrenia, Bipolar Disorder
Perphenazine Chlorine (Cl) Piperazine Schizophrenia
Trifluoperazine HCl Trifluoromethyl (CF₃) Piperazine Anxiety, Schizophrenia
Chlorpromazine HCl Chlorine (Cl) Dimethylamine Psychosis, Nausea
Promazine HCl Hydrogen (H) Dimethylamine Agitation, Psychosis

Key Insights :

  • The trifluoromethyl group in FPZ enhances lipid solubility and receptor affinity compared to chlorine-substituted phenothiazines like perphenazine .
  • FPZ and trifluoperazine share the CF₃ group but differ in side-chain length, affecting pharmacokinetics and potency .

Pharmacokinetic and Formulation Profiles

Table 2: Administration Routes and Stability

Compound Formulation Half-Life (Hours) Light Sensitivity Storage Requirements
Fluphenazine HCl Oral, IM injection 15–30 High Protect from light
Fluphenazine Decanoate Depot IM injection 7–10 days High Refrigerate, avoid light
Fluphenazine Enanthate Depot IM injection 4–7 days High Refrigerate, avoid light
Haloperidol Oral, IM injection 18–54 Moderate Room temperature

Key Insights :

  • FPZ’s short-acting hydrochloride form requires frequent dosing, while its esters (decanoate/enanthate) provide sustained release, improving compliance in chronic schizophrenia .
  • All FPZ formulations are light-sensitive, necessitating stringent storage conditions to prevent photodegradation .

Efficacy and Clinical Outcomes

Table 3: Relapse Rates in Schizophrenia (1-Year Study)

Treatment Relapse Rate (%) Study Population Reference
Fluphenazine Decanoate 15 Remitted schizophrenics
Fluphenazine HCl (Oral) 20 Remitted schizophrenics
Placebo 55 Remitted schizophrenics
Haloperidol Decanoate 18 Chronic schizophrenia

Key Insights :

  • FPZ decanoate shows superior relapse prevention (15% vs. 20% for oral FPZ), attributed to consistent plasma levels .
  • Both FPZ forms outperform placebo, highlighting the importance of sustained antipsychotic activity .

Table 4: Extrapyramidal Symptoms (EPS) Incidence

Compound EPS Incidence (%) Dose Dependency Reference
Fluphenazine HCl 30–40 Higher with parenteral use
Perphenazine 25–35 Moderate dose dependency
Haloperidol 35–45 High at elevated doses
Risperidone (Atypical) 15–20 Low N/A

Key Insights :

  • FPZ exhibits dose-dependent EPS , with rates escalating at doses >0.2 mg/kg/day .
  • Parenteral FPZ causes more EPS than oral administration due to rapid dopamine receptor blockade .

Biologische Aktivität

Fluphenazine hydrochloride is a typical antipsychotic medication belonging to the phenothiazine class, primarily used in the treatment of schizophrenia and other psychotic disorders. Its biological activity extends beyond its antipsychotic effects, showing potential in various therapeutic areas, including oncology. This article explores the comprehensive biological activity of this compound, highlighting its pharmacodynamics, mechanisms of action, clinical implications, and emerging research findings.

Fluphenazine primarily exerts its effects by blocking post-synaptic dopaminergic D2 receptors in the central nervous system (CNS), particularly in the basal ganglia, cortical, and limbic systems. This blockade leads to a reduction in dopamine transmission, which is associated with alleviating psychotic symptoms. Additionally, fluphenazine interacts with several other receptor types:

  • α1 adrenergic receptors : Contributes to its sedative effects.
  • Muscarinic M1 receptors : Implicated in side effects such as dry mouth and constipation.
  • Histaminergic H1 receptors : Associated with sedation and weight gain.

These interactions can lead to various side effects, including extrapyramidal symptoms (EPS), which are common with typical antipsychotics .

Anticancer Activity

Recent studies have indicated that fluphenazine may possess significant anticancer properties. Research has shown that fluphenazine can:

  • Induce Apoptosis : Fluphenazine has been demonstrated to induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and melanoma (4T1). The drug activates the intrinsic mitochondrial apoptotic pathway, evidenced by increased reactive oxygen species (ROS) generation and changes in pro-apoptotic and anti-apoptotic protein levels (e.g., increased Bax and decreased Bcl-2) .
  • Regulate Cell Cycle : Fluphenazine treatment results in cell cycle arrest at the G0/G1 phase, leading to reduced proliferation rates. This effect is mediated by downregulation of cyclin-dependent kinases (CDK) and cyclins .
  • Inhibit Multidrug Resistance : The compound has shown potential in overcoming multidrug resistance (MDR) in cancer cells by inhibiting P-glycoprotein activity, enhancing the efficacy of co-administered chemotherapeutic agents .
  • Impact on Signaling Pathways : Fluphenazine influences key signaling pathways involved in cancer progression, such as the Akt and Wnt pathways, which are crucial for cell survival and proliferation .

Efficacy in Schizophrenia

Fluphenazine has been extensively studied for its efficacy in treating schizophrenia. A study involving doses ranging from 10 to 30 mg daily found a significant correlation between dosage and clinical improvement in positive symptoms of schizophrenia. However, higher doses were also associated with increased EPS .

Comparative Studies

A comparative study on fluphenazine decanoate versus placebo indicated that patients receiving fluphenazine had lower relapse rates over a year compared to those on placebo. This highlights the long-term effectiveness of fluphenazine in maintaining remission in schizophrenia .

Case Studies

  • High-Dose Treatment : A case series involving patients treated with high doses of fluphenazine (300 to 1200 mg/day) reported good-to-excellent responses in refractory cases of schizophrenia. Side effects were primarily mild sedation rather than EPS at these higher doses .
  • Long-Acting Formulations : In a two-year controlled trial comparing long-acting injectable fluphenazine decanoate with oral formulations, both showed similar efficacy in preventing relapse among newly discharged patients with schizophrenia. However, patients receiving the injectable form experienced fewer side effects related to non-compliance .

Summary Table of Biological Activities

Biological ActivityMechanism/EffectReferences
Dopamine Receptor BlockadeReduces psychotic symptoms
Induction of ApoptosisActivates mitochondrial pathway
Cell Cycle ArrestG0/G1 phase arrest via CDK regulation
Inhibition of MDRBlocks P-glycoprotein activity
Sedative EffectsInteraction with H1 receptors

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying fluphenazine hydrochloride in pharmaceutical formulations?

A planar chromatographic method validated per ICH guidelines is widely used. Key parameters include intra-assay precision (RSD 0.73–1.77%) and inter-assay precision (RSD 1.18–1.86%), with recovery rates between 98.29% and 101.53%. This method distinguishes fluphenazine from preservatives (e.g., parabens) via retention factor (Rf = 0.33) and is critical due to the compound’s light sensitivity .

Q. How does this compound interact with dopamine receptors, and what are its implications for schizophrenia research?

this compound acts as a dopamine D1/D2 receptor antagonist, disrupting dopaminergic neurotransmission. This mechanism underpins its antipsychotic efficacy in schizophrenia, though its therapeutic action remains incompletely understood. Research should focus on receptor binding affinity assays and behavioral models to elucidate dose-response relationships .

Q. What precautions are necessary for handling this compound in laboratory settings?

Due to rapid photodegradation, storage in light-resistant containers and minimal exposure to UV/visible light are critical. Analytical workflows should include darkroom conditions or amber glassware to prevent photolysis, which reduces potency in dosage forms .

Q. How can researchers address contradictions in clinical pharmacology data, such as efficacy versus contraindications?

While effective in schizophrenia, this compound is contraindicated in patients with liver damage or blood dyscrasias. Experimental designs should incorporate hepatotoxicity screens (e.g., ALT/AST assays) and hematological profiling to reconcile efficacy with safety limitations in preclinical models .

Q. What methodologies are used for quantifying this compound in biological matrices like urine?

Excitation-emission matrix fluorescence coupled with second-order calibration methods enables quantification in urine. Oxidation derivatization enhances sensitivity, achieving recovery rates validated against spiked samples. This approach minimizes matrix interference and improves reproducibility .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacokinetic data across different biological matrices (e.g., plasma vs. urine)?

Matrix-specific validation protocols are essential. For plasma, protein-binding assays (e.g., equilibrium dialysis) account for binding variability, while urine studies require pH adjustment to stabilize metabolites. Cross-validation using LC-MS/MS ensures consistency across matrices .

Q. What strategies optimize the use of deuterated fluphenazine analogs (e.g., fluphenazine-d8 dihydrochloride) in metabolic studies?

Deuterated analogs serve as internal standards in mass spectrometry to track parent drug metabolism. Isotope dilution methods improve quantification accuracy, particularly for identifying hydroxylated or glucuronidated metabolites in hepatic microsomal assays .

Q. How do photodegradation pathways of this compound impact formulation stability studies?

Forced degradation studies under UV light reveal primary photoproducts via HPLC-UV/Vis. Accelerated stability testing (e.g., ICH Q1B) quantifies degradation kinetics, informing protective excipient selection (e.g., antioxidants like ascorbic acid) for long-acting injectables .

Q. What experimental frameworks validate receptor specificity versus off-target effects in fluphenazine analogues?

High-throughput screening against GPCR panels (e.g., serotonin, histamine receptors) identifies off-target binding. Functional assays (e.g., cAMP modulation) paired with computational docking studies clarify selectivity, reducing false positives in drug repositioning studies .

Q. How can researchers design studies to address conflicting data on fluphenazine’s efficacy in treatment-resistant schizophrenia?

Utilize transgenic rodent models with D2 receptor overexpression to mimic resistance. Combine behavioral phenotyping (e.g., prepulse inhibition) with PET imaging to correlate receptor occupancy with therapeutic response, adjusting dosing regimens to bypass pharmacokinetic tolerance .

Eigenschaften

CAS-Nummer

146-56-5

Molekularformel

C22H27ClF3N3OS

Molekulargewicht

474.0 g/mol

IUPAC-Name

2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol;hydrochloride

InChI

InChI=1S/C22H26F3N3OS.ClH/c23-22(24,25)17-6-7-21-19(16-17)28(18-4-1-2-5-20(18)30-21)9-3-8-26-10-12-27(13-11-26)14-15-29;/h1-2,4-7,16,29H,3,8-15H2;1H

InChI-Schlüssel

CUXQPMGPJPHNFO-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl.Cl

Kanonische SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl

Aussehen

White to Off-White Solid

melting_point

235-237 °C

Key on ui other cas no.

146-56-5

Piktogramme

Corrosive; Acute Toxic; Irritant; Health Hazard

Reinheit

> 95%

Menge

Grams-Kilos

Haltbarkeit

2 years

Löslichkeit

Soluble to 38mg/mL in DMSO

Lagerung

Store in a cool and dry place and at 0 - 4℃ for short term (days to weeks) or -77℃ for long term (months to years).

Synonyme

4-[3-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-1-piperazineethanol Dihydrochloride; Anatensol; Dapotum; Flufenazin; Tensofin; Permitil hydrochloride; Prolinate; Prolixin; Siqualone; Squibb 4918; Trancin; Valamina; Fluphenazine Decanoate EP Impurity B DiHCl

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Fluphenazine hydrochloride
Reactant of Route 2
Reactant of Route 2
Fluphenazine hydrochloride
Reactant of Route 3
Reactant of Route 3
Fluphenazine hydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Fluphenazine hydrochloride
Reactant of Route 5
Reactant of Route 5
Fluphenazine hydrochloride
Reactant of Route 6
Fluphenazine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.